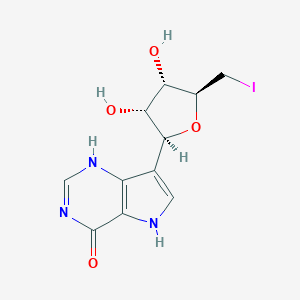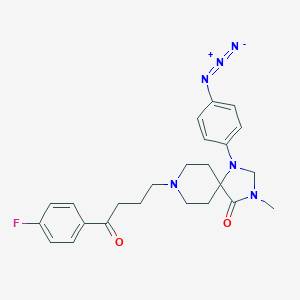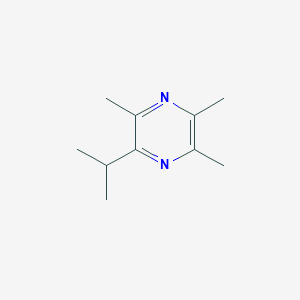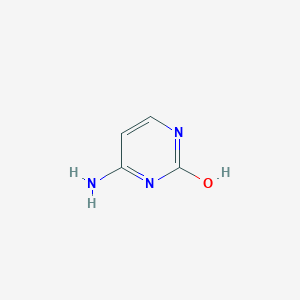
(2-Bromo-1,1-difluoroethyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromo- and difluoro-substituted benzene compounds often involves reactions like the Wittig-Horner reaction, nucleophilic substitution, and utilization of dibromomethyl and bromomethyl groups. For example, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene through the Wittig-Horner reaction demonstrates the synthetic approach to bromo-substituted benzene derivatives (Liang Zuo-qi, 2015). Another example is the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene through selective treatment, showcasing a method to introduce bromo and trifluoromethyl groups onto the benzene ring (J. Porwisiak & M. Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of bromo- and difluoro-substituted benzenes is often characterized by techniques such as NMR, IR, and XRD, which help in understanding the spatial arrangement and electronic environment of the atoms within the molecule. For instance, the characterization of synthesis products like 1-bromo-4-(3,7-dimethyloctyl)benzene provides detailed insights into the structure and potential reactivity of such compounds (S. Patil et al., 2012).
Chemical Reactions and Properties
Bromo- and difluoro-substituted benzenes participate in various chemical reactions, including Diels-Alder reactions, C-H activation, and coupling reactions, demonstrating their versatility in synthetic chemistry. An example is the use of 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes in Diels–Alder reactions to synthesize ortho-CF2Br-Substituted Biaryls, highlighting the reactivity and functional group compatibility of such compounds (V. M. Muzalevskiy et al., 2009).
Physical Properties Analysis
The physical properties of (2-Bromo-1,1-difluoroethyl)benzene and related compounds, such as melting points, boiling points, and solubility, are essential for understanding their behavior in different environments and applications. These properties are influenced by the molecular structure and substituents present on the benzene ring.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group reactions, are crucial for the application of (2-Bromo-1,1-difluoroethyl)benzene in synthetic pathways. Studies on compounds like 1,2-Didehydro-3- and -4-(trifluoromethoxy)benzene illustrate the potential for generating reactive intermediates and participating in complex synthetic sequences (M. Schlosser & E. Castagnetti, 2001).
Applications De Recherche Scientifique
Voltammetry Applications : 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene ligands are used in voltammetry for determining ultra-trace concentrations of nickel, with a detection limit of 0.2 g L^-1 (Hurtado et al., 2013).
Synthesis of Graphene Nanoribbons : 1-bromo-4-(3,7-dimethyloctyl)benzene serves as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths (Patil et al., 2012).
Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene is a versatile starting material for organometallic synthesis, enabling various synthetically useful reactions (Porwisiak & Schlosser, 1996).
Aryne Route Synthesis : 1-Bromo-2-(trifluoromethoxy)benzene is used in chemical reactions to produce various naphthalenes and naphthols (Schlosser & Castagnetti, 2001).
Dendritic Extension : 1-bromo-4-(prop-2-enyl)benzene through regiospecific hydrosilylation offers an efficient route to molecular building block precursors for dendritic extension (Casado & Stobart, 2000).
Synthesis of Aryllithium : 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, a highly sterically hindered aryl bromide, can be synthesized and converted to aryllithium (Steele, Micha‐Screttas & Screttas, 2004).
Synthesis of Benzyne Precursors : 1,2-Bis(trimethylsilyl)benzenes are key starting materials for the synthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores (Reus et al., 2012).
Crystal Structure Studies : The crystal structures of bromo-benzene derivatives like 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene exhibit unique supramolecular features (Stein, Hoffmann & Fröba, 2015).
Propriétés
IUPAC Name |
(2-bromo-1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAOYTRHHQMNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546649 | |
| Record name | (2-Bromo-1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-1,1-difluoroethyl)benzene | |
CAS RN |
108661-89-8 | |
| Record name | (2-Bromo-1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108661-89-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)








